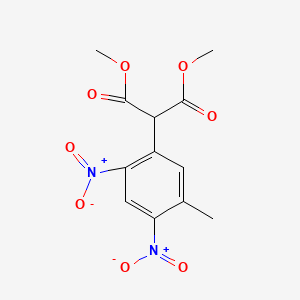

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

Descripción

BenchChem offers high-quality Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAWZUFEAJRVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649984 | |

| Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-15-1 | |

| Record name | 1,3-Dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a valuable building block in organic synthesis, particularly for the development of protein degraders.[1] The core of this synthesis lies in the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming carbon-carbon bonds on electron-deficient aromatic rings. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this specific chemical transformation.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions which are characteristic of electron-rich aromatic systems, SNAr reactions occur on aromatic rings that have been rendered electron-poor.[2] This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho and/or para to a suitable leaving group (e.g., a halide).[3]

The SNAr mechanism is a two-step process, distinct from SN1 or SN2 reactions which are typical for aliphatic compounds.[2]

-

Nucleophilic Addition & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step.[4][5] The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is paramount; the negative charge is delocalized onto the electron-withdrawing nitro groups at the ortho and para positions, which is why their placement is critical for the reaction to proceed.[5]

-

Elimination & Aromaticity Restoration: In the second, faster step, the leaving group (e.g., chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

The overall mechanism is visualized in the diagram below.

Step-by-Step Procedure

-

Preparation of the Nucleophile: a. Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 g of 60% dispersion) to a dry 250 mL three-necked flask. b. Wash the NaH by adding anhydrous n-hexane (3 x 10 mL), swirling, and carefully decanting the supernatant to remove the mineral oil. [7] c. Add anhydrous DMF (50 mL) to the washed NaH. Cool the suspension to 0 °C using an ice bath. d. Add dimethyl malonate (3.3 g, 25.0 mmol) dropwise to the stirred suspension over 15 minutes. Causality Check: Slow addition is necessary to control the exothermic reaction and the rate of hydrogen gas evolution. e. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 30-45 minutes until the evolution of H₂ gas ceases. This indicates the complete formation of the sodium enolate of dimethyl malonate. [8]

-

SNAr Reaction: a. In a separate flask, dissolve 1-chloro-5-methyl-2,4-dinitrobenzene (5.4 g, 25.0 mmol) in anhydrous DMF (50 mL). b. Cool the enolate solution back to 0 °C and add the solution of the aryl halide dropwise over 20 minutes. c. After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold saturated aqueous ammonium chloride (100 mL) to quench the reaction. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Product Characterization

The identity and purity of the final product, Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, should be confirmed using standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 941294-15-1 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₈ | [1] |

| Molecular Weight | 312.23 g/mol | [1] |

| Appearance | Expected to be a yellow crystalline solid | - |

| Storage | Room temperature | [1][9] |

Expected Spectroscopic Data

-

¹H NMR: Expect signals for the aromatic protons, the malonate methine proton (CH), the two methoxy groups (-OCH₃), and the aromatic methyl group (-CH₃). The chemical shifts will be influenced by the electronic environment.

-

¹³C NMR: Expect distinct signals for the aromatic carbons (including those attached to the nitro groups), the ester carbonyl carbons, the methoxy carbons, the malonate carbons, and the methyl carbon.

-

FT-IR (cm⁻¹): Look for characteristic peaks for C=O stretching (ester, ~1730-1750), C-O stretching (~1200-1300), aromatic C=C stretching (~1600, 1475), and strong asymmetric and symmetric N-O stretching for the nitro groups (~1530 and ~1350).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight.

References

- BenchChem. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.

- Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry.

- Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Biosynth. (n.d.). Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

- Combi-Blocks. (n.d.). Dimethyl 2-(5-methyl-2, 4-dinitrophenyl)malonate, min 98%.

- BenchChem. (n.d.). Laboratory protocol for the synthesis of Dimethyl 2-propylmalonate.

- Wikipedia. (n.d.). Dimethyl malonate.

- PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate.

- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

- ResearchGate. (2023). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.

- Organic Syntheses. (n.d.). Procedure.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental principles of organic chemistry to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing insights into its synthesis, spectroscopic characteristics, reactivity, and potential applications, particularly as a building block in the development of protein degraders.

Introduction and Molecular Overview

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a specialized organic compound characterized by a dimethyl malonate moiety attached to a 5-methyl-2,4-dinitrophenyl ring. Its chemical structure suggests a unique combination of reactivity stemming from the acidic alpha-proton of the malonate group, the electrophilic nature of the dinitrophenyl ring, and the directing effects of the methyl and nitro substituents.

The classification of this compound as a "Protein Degrader Building Block" by some chemical suppliers suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to induce the degradation of specific proteins within a cell. The dinitrophenyl group can serve as a versatile handle for further chemical modification or as a recognition motif in biological systems.

Table 1: General Properties of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

| Property | Value | Source |

| CAS Number | 941294-15-1 | |

| Molecular Formula | C₁₂H₁₂N₂O₈ | [1] |

| Molecular Weight | 312.23 g/mol | |

| Predicted LogP | 1.5 - 2.5 | N/A |

| Appearance | Likely a yellow to orange crystalline solid | N/A |

Proposed Synthesis Pathway

A plausible synthetic route to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is common for the synthesis of substituted phenylmalonates. The proposed starting materials would be 3,4-dinitrotoluene and dimethyl malonate.

The reaction would proceed by generating the enolate of dimethyl malonate using a suitable base, which then acts as a nucleophile attacking the electron-deficient aromatic ring of 3,4-dinitrotoluene. The nitro groups strongly activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them.

Hypothetical Experimental Protocol: Synthesis

-

To a solution of dimethyl malonate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the malonate enolate.

-

Add a solution of 3,4-dinitrotoluene (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic data of similar compounds, such as dimethyl malonate and various dinitrophenyl derivatives[2][3][4][5][6][7][8][9].

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (ortho to malonate) | ~8.5 | s | 1H | Deshielded by two ortho nitro groups. |

| Aromatic H (meta to malonate) | ~7.8 | s | 1H | Less deshielded than the other aromatic proton. |

| Malonate CH | ~5.5 | s | 1H | Acidic proton, deshielded by the aromatic ring and ester groups. |

| Methyl Ester OCH₃ | ~3.8 | s | 6H | Typical chemical shift for methyl esters. |

| Aromatic CH₃ | ~2.6 | s | 3H | Typical chemical shift for a methyl group on an aromatic ring. |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~165 | Typical for ester carbonyls. |

| Aromatic C (ipso to malonate) | ~135 | Attached to the malonate group. |

| Aromatic C (ipso to nitro groups) | ~148, ~145 | Deshielded by the electron-withdrawing nitro groups. |

| Aromatic C-H | ~130, ~125 | Aromatic carbons bearing protons. |

| Aromatic C (ipso to methyl) | ~140 | Attached to the methyl group. |

| Malonate CH | ~55 | Alpha to two carbonyl groups. |

| Methyl Ester OCH₃ | ~53 | Typical for methyl esters. |

| Aromatic CH₃ | ~20 | Typical for an aromatic methyl group. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (methyl groups) |

| 1750-1730 | C=O stretch | Ester carbonyl |

| 1600-1580 | C=C stretch | Aromatic ring |

| 1550-1500 & 1350-1300 | N-O asymmetric & symmetric stretch | Nitro group |

| 1250-1000 | C-O stretch | Ester |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) at m/z 312 would be expected. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z 281), a carbomethoxy group (-COOCH₃, m/z 253), and cleavage of the C-C bond between the aromatic ring and the malonate moiety.

Chemical Reactivity

The reactivity of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is governed by several key structural features.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Dimethyl malonate(108-59-8) IR Spectrum [m.chemicalbook.com]

- 6. Dimethyl malonate(108-59-8) MS spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectroscopic Characterization of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a compound of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical agents and other functional molecules. The precise elucidation of its molecular structure is paramount for ensuring the integrity of subsequent research and development activities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by established literature values for analogous structural motifs.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate incorporates several key functional groups that will give rise to characteristic signals in its various spectra.

Diagram of the Molecular Structure of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

Caption: Molecular structure of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in a suitable deuterated solvent, such as CDCl₃, would exhibit several distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | Ar-H (proton at C3) |

| ~7.6 | s | 1H | Ar-H (proton at C6) |

| ~5.2 | s | 1H | -CH(COOCH₃)₂ |

| ~3.8 | s | 6H | -COOCH₃ |

| ~2.7 | s | 3H | Ar-CH₃ |

Interpretation and Rationale

-

Aromatic Protons: The two protons on the dinitrophenyl ring are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C3 position is deshielded by the two adjacent nitro groups and is therefore predicted to have the most downfield chemical shift, around 8.8 ppm. The proton at the C6 position is deshielded by one nitro group and the malonate substituent, and its signal is anticipated around 7.6 ppm.

-

Malonate Methine Proton: The single proton on the carbon atom of the malonate group is attached to a carbon that is bonded to two electron-withdrawing carbonyl groups and the dinitrophenyl ring. This environment will cause a significant downfield shift, likely in the region of 5.2 ppm.

-

Ester Methyl Protons: The six protons of the two equivalent methyl ester groups are expected to give a sharp singlet at approximately 3.8 ppm.

-

Aromatic Methyl Protons: The three protons of the methyl group attached to the aromatic ring will also produce a singlet, predicted to be around 2.7 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of the title compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (ester carbonyl) |

| ~148 | Ar-C -NO₂ (C2 and C4) |

| ~140 | Ar-C -CH₃ (C5) |

| ~135 | Ar-C -CH (C1) |

| ~128 | Ar-C H (C6) |

| ~122 | Ar-C H (C3) |

| ~55 | -C H(COOCH₃)₂ |

| ~53 | -COOC H₃ |

| ~21 | Ar-C H₃ |

Interpretation and Rationale

-

Carbonyl Carbons: The carbonyl carbons of the two equivalent ester groups are expected to resonate at the most downfield region of the spectrum, around 165 ppm.

-

Aromatic Carbons: The aromatic carbons attached to the electron-withdrawing nitro groups (C2 and C4) will be significantly deshielded and are predicted to appear around 148 ppm. The carbon attached to the methyl group (C5) and the carbon attached to the malonate group (C1) are also expected in the downfield aromatic region. The protonated aromatic carbons (C3 and C6) will appear at relatively upfield positions within the aromatic region.

-

Malonate and Ester Carbons: The methine carbon of the malonate group is anticipated to have a chemical shift around 55 ppm, while the methyl carbons of the ester groups will likely appear around 53 ppm.

-

Aromatic Methyl Carbon: The carbon of the methyl group on the aromatic ring is expected to be the most upfield signal, at approximately 21 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch[1][2][3] |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation and Rationale

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

-

Carbonyl Stretching: A strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl groups.

-

Nitro Group Stretching: Two strong absorption bands are expected for the nitro groups. The asymmetric stretch typically appears around 1530 cm⁻¹, and the symmetric stretch is found around 1350 cm⁻¹.[1][2][3] These are highly characteristic and confirmatory for the presence of the dinitrophenyl moiety.

-

Aromatic C=C Stretching: Absorptions in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretching: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretching of the ester groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 312 | [M]⁺ (Molecular Ion) |

| 282 | [M - NO]⁺ |

| 266 | [M - NO₂]⁺ |

| 253 | [M - COOCH₃]⁺ |

| 194 | [M - CH(COOCH₃)₂]⁺ |

Interpretation and Rationale

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 312, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic nitro compounds include the loss of NO (30 Da) and NO₂ (46 Da) radicals.[4][5][6] Cleavage of the ester groups could lead to the loss of a methoxycarbonyl radical (·COOCH₃, 59 Da). A significant fragment would also be expected from the cleavage of the bond between the aromatic ring and the malonate group, resulting in a dinitrotoluene cation at m/z 194.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 50-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, integrating ¹H NMR, ¹³C NMR, IR, and MS techniques, provides a robust framework for the unequivocal structural determination of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. The predicted data, based on established principles and literature precedents for related structural motifs, serves as a reliable reference for researchers engaged in the synthesis and application of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural assignment and ensuring the integrity of subsequent scientific endeavors.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]

-

ResearchGate. (2001). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. [Link]

-

Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

Sources

Crystal Structure of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate: A Search for Definitive Structural Elucidation

An in-depth investigation into the crystallographic literature and databases reveals a notable absence of a publicly available, determined crystal structure for Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This technical guide addresses the current state of knowledge, outlining the synthetic pathway to this compound and contextualizing its structural properties through analysis of related molecules.

While the target compound is commercially available, its three-dimensional atomic arrangement, a cornerstone for understanding its physicochemical properties and potential applications in fields like drug development, remains unelucidated in the public domain. This guide, therefore, pivots to provide a comprehensive overview of the synthesis and characterization of this molecule, alongside a detailed examination of a structurally analogous compound for which crystallographic data is available.

Synthesis and Molecular Architecture

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism involves the attack of a nucleophile, in this case, the carbanion of dimethyl malonate, on an electron-deficient aromatic ring.[1] The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to the leaving group on the benzene ring activates the substrate for nucleophilic attack.

The logical synthetic pathway would involve the reaction of 2,4-dinitro-5-methylchlorobenzene with dimethyl malonate in the presence of a suitable base. The base serves to deprotonate the dimethyl malonate, generating the nucleophilic enolate that subsequently attacks the aromatic ring, displacing the chloride leaving group.

Reaction Scheme:

Caption: Synthetic route to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methoxy protons of the malonate esters, and the methine proton of the malonate. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups. |

| ¹³C NMR | Resonances for the aromatic carbons (with those attached to nitro groups shifted downfield), the methyl carbon, the ester carbonyl carbons, the methoxy carbons, and the methine carbon of the malonate. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester groups, C-O stretching, aromatic C=C stretching, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₈, MW: 312.23 g/mol ).[5][6] Fragmentation patterns would likely show losses of methoxy groups, carbon monoxide, and nitro groups. |

Insights from a Structurally Related Compound: Dimethyl 2-(4-methylbenzylidene)malonate

To provide a framework for understanding the potential solid-state conformation of the title compound, we can examine the crystal structure of a related molecule, Dimethyl 2-(4-methylbenzylidene)malonate.[7][8] This compound, while differing in the nature of the aromatic substitution, shares the dimethyl malonate moiety.

Crystallographic Data for Dimethyl 2-(4-methylbenzylidene)malonate: [7]

| Parameter | Value |

| Formula | C₁₃H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0516(6) |

| b (Å) | 7.7446(3) |

| c (Å) | 12.5113(5) |

| β (°) | 113.727(1) |

| V (ų) | 1246.44(9) |

| Z | 4 |

In the crystal structure of Dimethyl 2-(4-methylbenzylidene)malonate, the benzene ring is not coplanar with the malonate group.[7] This deviation from planarity is a common feature in such molecules and would be expected in Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate as well, likely influenced by the steric bulk of the ortho nitro group.

The Path Forward: A Call for Crystallographic Investigation

The absence of a determined crystal structure for Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate represents a gap in the scientific literature. The determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such data is fundamental for computational modeling, understanding its reactivity, and exploring its potential in materials science and medicinal chemistry.

Experimental Workflow for Crystal Structure Determination:

Caption: A standard workflow for the determination of a small molecule crystal structure.

This guide underscores the necessity of experimental determination of the crystal structure of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. Until such data becomes available, our understanding of this molecule's solid-state properties will remain inferential, based on the analysis of related compounds and spectroscopic data.

References

A comprehensive list of references is not applicable as the core crystal structure data for the topic compound is unavailable. The provided search results primarily consist of vendor information and data for related but distinct chemical entities. The in-text citations refer to general chemical principles and data for analogous compounds found within the search results.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl malonate(108-59-8) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 941294-15-1|Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate|BLD Pharm [bldpharm.com]

- 7. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Complex Malonate Derivative

In the realm of pharmaceutical research and development, understanding the solubility of a novel chemical entity is a cornerstone of its journey from laboratory curiosity to potential therapeutic agent. Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a molecule of significant interest due to its structural motifs, presents a unique solubility challenge. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of its solubility in organic solvents. In the absence of extensive published experimental data for this specific molecule, we will leverage fundamental principles of physical chemistry to predict its solubility behavior and provide robust, field-tested methodologies for its empirical determination. This document is designed not merely as a repository of information, but as a practical and intellectual toolkit for the researcher.

Molecular Architecture and its Implications for Solubility

To understand the solubility of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, we must first dissect its molecular structure.

Figure 1: Structure of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

The molecule can be deconstructed into three key regions, each contributing to its overall physicochemical properties:

-

The Dinitrophenyl Ring: This aromatic core is substituted with two nitro groups (-NO2) and a methyl group (-CH3). The nitro groups are strongly electron-withdrawing and highly polar. The aromatic ring itself is nonpolar.

-

The Malonate Ester Group: The dimethyl malonate moiety introduces two ester functional groups (-COOCH3). These groups are polar and can act as hydrogen bond acceptors.

-

The Methyl Group: The methyl group on the phenyl ring is a small, nonpolar substituent.

The interplay of these features dictates the molecule's solubility based on the "like dissolves like" principle. The presence of multiple polar functional groups (two nitro groups and two ester groups) suggests that the molecule will exhibit at least some solubility in polar organic solvents. However, the bulky, nonpolar aromatic ring and the overall molecular size will limit its solubility in highly polar, protic solvents like water and, to some extent, lower alcohols.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in a range of common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess strong dipole moments and can effectively solvate the polar nitro and ester groups of the molecule. The absence of hydrogen bond donation from the solvent prevents strong self-association of the solvent, allowing for better interaction with the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can interact favorably with both the polar and nonpolar regions of the molecule. Their ability to induce dipoles can also aid in solvation. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | While ethers have some polarity, their ability to solvate the highly polar nitro groups is limited. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the ester and nitro groups, the nonpolar aromatic core may hinder overall solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The significant polarity of the nitro and ester groups makes the molecule incompatible with nonpolar solvents. The energy required to break the solute-solute interactions would not be compensated by the weak solute-solvent interactions. |

Experimental Determination of Solubility: A Practical Guide

Given the lack of published data, experimental determination of solubility is paramount. We present here two robust protocols for determining the thermodynamic and kinetic solubility of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Figure 2: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Preparation: Add an excess amount of crystalline dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Filtration: Filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE syringe filter).

-

-

Quantification: Carefully remove an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Trustworthiness Check: To ensure true equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration has plateaued.

Kinetic Solubility Determination (High-Throughput Screening Approach)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution behavior from a concentrated stock solution.

Figure 3: Workflow for Kinetic Solubility Determination.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in a suitable, highly solubilizing solvent like DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a microtiter plate, add the stock solution to the desired organic solvent. It is common to perform serial dilutions to test a range of concentrations. The final concentration of the stock solvent (e.g., DMSO) should be kept low and consistent across all wells.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).

-

Detection: Determine the concentration at which the compound precipitates. This can be done using several methods:

-

Nephelometry: A high-throughput method that measures the scattering of light by undissolved particles. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

-

Turbidimetry: Measures the reduction in light transmission due to precipitated particles.

-

Direct UV/LC-MS Quantification: After incubation, the plate is filtered, and the concentration of the compound in the filtrate is determined.

-

Expertise Insight: Kinetic solubility is often lower than thermodynamic solubility because the compound may precipitate out of a supersaturated solution. This measurement is highly relevant for in vitro assays where compounds are introduced from a concentrated stock.

Conclusion and Future Directions

The solubility of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in organic solvents is a critical parameter for its successful application in research and development. While experimental data is currently scarce, a systematic approach based on its molecular structure allows for rational prediction of its solubility profile. We anticipate high solubility in polar aprotic and chlorinated solvents, with moderate to low solubility in alcohols and ethers, and poor solubility in nonpolar solvents.

This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently determine the solubility of this compound. The generation of such empirical data will be invaluable to the scientific community, enabling more efficient and effective utilization of this promising molecule in drug discovery and other chemical applications.

References

- Note: As no direct experimental data was found for the specific compound, this reference list provides sources for the general principles and methodologies discussed.

-

Principles of Solubility:

-

Experimental Solubility Determination:

-

High-Throughput Screening Methods:

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

An In-Depth Technical Guide to the Formation of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

This guide provides a comprehensive overview of the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a compound of interest for researchers and professionals in drug development and organic synthesis. The document delves into the mechanistic underpinnings of its formation, provides a detailed experimental protocol, and outlines the expected analytical characterization.

Introduction

The synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate (CAS No. 941294-15-1) is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This class of reactions is fundamental in synthetic organic chemistry for the formation of carbon-aryl bonds, particularly on electron-deficient aromatic rings. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring of the substrate, 1-halo-5-methyl-2,4-dinitrobenzene, renders the aromatic ring highly susceptible to attack by nucleophiles.[4][5] The nucleophile, in this case, is the enolate of dimethyl malonate, a soft carbon nucleophile readily formed in the presence of a suitable base.

The resulting product, a dinitrophenyl malonate derivative, serves as a versatile building block in medicinal chemistry and materials science. The malonate moiety can be further manipulated, for instance, through decarboxylation or reaction at the ester groups, to introduce more complex functionalities.

Reaction Mechanism: A Stepwise Addition-Elimination Pathway

The formation of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate proceeds via a well-established two-step addition-elimination mechanism. This pathway is characterized by the initial attack of the nucleophile on the aromatic ring, leading to a temporary loss of aromaticity, followed by the departure of the leaving group to restore the aromatic system.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the deprotonation of dimethyl malonate by a base, typically a non-nucleophilic base such as sodium hydride or a strong alkoxide, to generate a resonance-stabilized carbanion (enolate). This carbanion then acts as the nucleophile, attacking the carbon atom of the 1-halo-5-methyl-2,4-dinitrobenzene that bears the leaving group (typically a halogen such as chlorine or bromine).

This nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][6] The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is a key factor in stabilizing the intermediate and driving the reaction forward. The stability of the Meisenheimer complex is a hallmark of the SNAr mechanism.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second and typically faster step, the aromaticity of the ring is restored through the elimination of the leaving group (halide ion). The electrons from the sp3-hybridized carbon bearing the malonate and the leaving group collapse back into the ring, expelling the halide and yielding the final product, Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

Diagrammatic Representation of the Reaction Mechanism

Caption: The SNAr mechanism for the formation of the target compound.

Experimental Protocol

The following is a generalized, yet detailed, experimental procedure for the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This protocol is based on established procedures for similar SNAr reactions.[7] Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents:

| Reagent | Molecular Formula | M.W. ( g/mol ) | CAS No. |

| 1-Chloro-5-methyl-2,4-dinitrobenzene | C₇H₅ClN₂O₄ | 216.58 | 5326-34-1 |

| Dimethyl malonate | C₅H₈O₄ | 132.11 | 108-59-8 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 7646-69-7 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. Add anhydrous DMF to the flask to create a slurry.

-

Formation of the Enolate: Cool the flask to 0 °C using an ice bath. Slowly add a solution of dimethyl malonate (1.0 eq.) in anhydrous DMF via the dropping funnel to the stirred sodium hydride slurry. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The formation of a clear solution or a fine white precipitate indicates the formation of the sodium salt of dimethyl malonate.

-

SNAr Reaction: Prepare a solution of 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by pouring it into a beaker of ice-cold saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate as a solid.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the target compound.

Characterization of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.

Table of Expected Analytical Data:

| Analysis | Expected Results |

| Appearance | Pale yellow solid |

| Molecular Formula | C₁₂H₁₂N₂O₈[8] |

| Molecular Weight | 312.23 g/mol [9] |

| ¹H NMR | Predicted: δ 8.6-8.8 (s, 1H, Ar-H), 7.6-7.8 (s, 1H, Ar-H), 5.2-5.4 (s, 1H, CH(COOMe)₂), 3.8-3.9 (s, 6H, 2 x OCH₃), 2.6-2.8 (s, 3H, Ar-CH₃) ppm. |

| ¹³C NMR | Predicted: δ 165-167 (C=O), 148-150 (Ar-C-NO₂), 145-147 (Ar-C-NO₂), 138-140 (Ar-C-CH₃), 132-134 (Ar-C), 125-127 (Ar-CH), 122-124 (Ar-CH), 55-57 (CH(COOMe)₂), 53-55 (OCH₃), 20-22 (Ar-CH₃) ppm. |

| IR (KBr) | Predicted: ν 3100-3000 (Ar C-H), 2960-2850 (Alkyl C-H), 1750-1730 (C=O, ester), 1600-1580 (Ar C=C), 1550-1530 & 1350-1330 (NO₂, asymm. & symm. stretch) cm⁻¹.[10] |

| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₁₂H₁₂N₂NaO₈⁺: 335.0486; found: 335.04xx. |

Safety Considerations

-

1-Chloro-5-methyl-2,4-dinitrobenzene is a toxic and irritant compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (nitrogen or argon).

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care, avoiding inhalation and skin contact.

-

The reaction generates hydrogen gas , which is flammable. Ensure the reaction setup is properly ventilated and free from ignition sources.

Conclusion

The synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a robust and well-understood transformation that relies on the principles of nucleophilic aromatic substitution. The strong activation provided by the two nitro groups facilitates the reaction with the soft carbon nucleophile derived from dimethyl malonate. This guide provides a comprehensive framework for the synthesis, from the underlying mechanism to a practical experimental protocol and expected analytical data. Adherence to proper laboratory safety practices is paramount when performing this synthesis. The resulting product is a valuable intermediate for further chemical transformations, highlighting the importance of the SNAr reaction in the toolkit of the modern synthetic chemist.

References

-

ChemBuyersGuide.com, Inc. GLR Innovations (Page 182). Available from: [Link]

-

CP Lab Safety. Chemical Synthesis Building Blocks Collection... Available from: [Link]

- Lopes, S., et al. (2002). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 4(24), 5952-5959.

-

RSC Publishing. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Available from: [Link]

-

PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available from: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). Available from: [Link]

-

PubChem. Dimethyl methylmalonate | C6H10O4 | CID 69104. Available from: [Link]

-

PMC. (2009). Malonates in Cyclocondensation Reactions. Available from: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DIMETHYL 2-METHYL-2-(4-NITROPHENYL)MALONATE synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

Dinitrophenyl Malonate Esters: A Technical Guide to Their Applications in Organic Synthesis

Abstract

Dinitrophenyl malonate esters are emerging as highly versatile and powerful reagents in modern organic synthesis. The presence of the 2,4-dinitrophenyl group significantly enhances the electrophilicity of the carbonyl carbons and acidifies the central methylene protons, unlocking unique reactivity profiles that are not readily accessible with traditional dialkyl or diaryl malonates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of dinitrophenyl malonate esters. We will delve into their utility as superior acylating agents, their role in facilitating complex carbon-carbon bond formations, and their potential in the synthesis of valuable heterocyclic scaffolds and drug intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these reagents to address contemporary synthetic challenges.

Introduction: The Unique Reactivity of Dinitrophenyl Malonate Esters

The classic malonic ester synthesis is a cornerstone of organic chemistry, enabling the synthesis of a wide array of carboxylic acids and their derivatives through the alkylation of the enolate derived from diethyl malonate or similar esters.[1][2][3] However, the reactivity of these traditional malonates is often limited by the moderate acidity of the α-protons (pKa ≈ 13 in DMSO) and the relatively low electrophilicity of the ester carbonyls.

The introduction of the 2,4-dinitrophenyl (DNP) group as the ester moiety dramatically alters this reactivity landscape. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring serves a dual purpose:

-

Enhanced Acidity: The DNP group significantly increases the acidity of the methylene protons, facilitating their removal with weaker bases and enabling reactions that are sluggish or ineffective with conventional malonates.

-

Excellent Leaving Group: The 2,4-dinitrophenoxide anion is a highly stabilized and excellent leaving group, rendering the carbonyl carbons of the ester exceptionally susceptible to nucleophilic attack. This property is pivotal in acyl transfer reactions.[4][5]

These combined electronic effects position dinitrophenyl malonate esters as powerful and versatile building blocks in the synthetic chemist's arsenal.

Synthesis of Dinitrophenyl Malonate Esters

The preparation of dinitrophenyl malonate esters can be achieved through several established methods. A common approach involves the reaction of malonic acid with 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene in the presence of a suitable base. Alternatively, esterification of malonic acid with 2,4-dinitrophenol, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC), provides a direct route to the desired diester.

Experimental Protocol: Synthesis of Bis(2,4-dinitrophenyl) Malonate

-

To a solution of malonic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add 2,4-dinitrophenol (2.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) in anhydrous THF.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure bis(2,4-dinitrophenyl) malonate.

Applications in Carbon-Carbon Bond Formation

The enhanced acidity of the methylene protons in dinitrophenyl malonate esters makes them excellent nucleophiles in a variety of C-C bond-forming reactions, most notably the Michael addition.

Michael Addition Reactions

The Michael reaction, or conjugate addition, is a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds.[6][7][8] Dinitrophenyl malonate esters serve as potent Michael donors due to the ease of enolate formation. They readily add to a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds.[6][7]

The general mechanism involves the deprotonation of the dinitrophenyl malonate to form a stabilized enolate, which then undergoes a 1,4-conjugate addition to the Michael acceptor.[6][7] Subsequent protonation of the resulting enolate yields the Michael adduct.

Workflow for a Typical Michael Addition

Caption: A generalized workflow for the Michael addition reaction using a dinitrophenyl malonate ester.

Asymmetric Michael Additions

A significant area of development has been the use of chiral organocatalysts to effect enantioselective Michael additions of malonate esters to various acceptors.[9][10][11] While much of the literature focuses on dialkyl malonates, the principles are directly applicable to their dinitrophenyl counterparts. The use of bifunctional catalysts, such as those derived from cinchonine, can induce high levels of enantioselectivity.[9][10]

Table 1: Comparison of Reaction Conditions for Michael Additions

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| Dimethyl Malonate | β-Nitrostyrene | Cinchonine-derived thiourea | Toluene | 99 | 92 | [9] |

| Diethyl Malonate | Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol | Good | N/A | [7] |

| Diethyl Malonate | Diethyl Fumarate | Sodium Ethoxide | Ethanol | Good | N/A | [8] |

Note: Data for dinitrophenyl malonate esters in asymmetric Michael additions is an area of ongoing research, with the potential for enhanced reactivity and selectivity.

Dinitrophenyl Malonates as Acylating Agents

The exceptional leaving group ability of the 2,4-dinitrophenoxide anion makes dinitrophenyl malonate esters potent acylating agents. They can be considered as activated forms of malonic acid, capable of transferring a malonyl group to a variety of nucleophiles under mild conditions.

Synthesis of Amides and Esters

Dinitrophenyl malonate esters react readily with amines and alcohols to form the corresponding malonamides and unsymmetrical malonate esters, respectively. This transformation is particularly useful for the synthesis of complex molecules where direct esterification or amidation of malonic acid might be challenging. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][12]

Reaction Mechanism: Acyl Transfer

Caption: General mechanism for the acyl transfer reaction of a dinitrophenyl malonate ester with a nucleophile.

The rate-determining step in these acyl transfer reactions is typically the initial nucleophilic attack on the carbonyl carbon.[4]

Cyclocondensation Reactions

Dinitrophenyl malonate esters are valuable reagents in cyclocondensation reactions for the synthesis of heterocyclic compounds.[13] Their enhanced reactivity compared to diethyl malonates allows for milder reaction conditions and often leads to higher yields. For instance, in the synthesis of certain 4-hydroxyquinolones, the use of activated malonates like bis(2,4,6-trichlorophenyl) malonates has been shown to be superior to diethyl malonates.[13] Dinitrophenyl malonates are expected to exhibit similar, if not superior, reactivity in such transformations.

Applications in Drug Development and Medicinal Chemistry

The malonic ester motif is a common structural feature in a variety of pharmaceutical compounds, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anti-cancer agents.[1][14] The use of dinitrophenyl malonate esters as highly reactive building blocks can streamline the synthesis of these and other complex drug molecules.

Furthermore, malonate ester prodrugs are being investigated as therapeutic agents. For example, dimethyl malonate has been studied as a prodrug to deliver malonate, an inhibitor of succinate dehydrogenase, to mitigate renal ischemia-reperfusion injury.[15] The tunable reactivity of dinitrophenyl malonate esters could offer advantages in the design of next-generation prodrugs with optimized release kinetics. The 2,4-dinitrophenol (DNP) moiety itself has been explored for its effects on mitochondrial activity, although its toxicity is a concern. The development of DNP prodrugs is an active area of research.[16]

Future Outlook and Conclusion

Dinitrophenyl malonate esters represent a class of reagents with significant untapped potential in organic synthesis. Their unique combination of enhanced C-H acidity and exceptional leaving group ability opens up new avenues for carbon-carbon and carbon-heteroatom bond formation. While their applications in Michael additions and as acylating agents are becoming more established, further exploration into their use in asymmetric catalysis, complex molecule synthesis, and medicinal chemistry is warranted.

As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of highly activated reagents like dinitrophenyl malonate esters will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and drug discovery.

References

-

Synthesis of diverse unsymmetric 1,4-adducts via a three-component coupling reaction of malonate derivatives,fullerene and electrophiles/nucleophiles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. MDPI. Available at: [Link]

-

Malonic ester synthesis. Wikipedia. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

-

MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. Available at: [Link]

-

Michael addition reaction. Wikipedia. Available at: [Link]

-

Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. Available at: [Link]

-

Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications (RSC Publishing). Available at: [Link]

-

Malonates in Cyclocondensation Reactions. PMC - NIH. Available at: [Link]

-

Ch21: Malonic esters. University of Calgary. Available at: [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Available at: [Link]

- Production of nitromalonic esters. Google Patents.

-

SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. Available at: [Link]

-

Asymmetric Conjugate Addition of Malonate Esters to α,β‐Unsaturated. ResearchGate. Available at: [Link]

-

What pharmaceutical products can be synthesized using Dimethyl malonate?. Blog. Available at: [Link]

-

Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. PubMed. Available at: [Link]

-

The effect of structure change in bases on their reaction with 2,4-dinitrophenyl arylmethanesulphonate esters in water. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. ResearchGate. Available at: [Link]

- Prodrugs and conjugates of 2, 4-dinitrophenol, and compositions and methods thereof. Google Patents.

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. The effect of structure change in bases on their reaction with 2,4-dinitrophenyl arylmethanesulphonate esters in water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. talentchemicals.com [talentchemicals.com]

- 15. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2025077675A2 - Prodrugs and conjugates of 2, 4-dinitrophenol, and compositions and methods thereof - Google Patents [patents.google.com]

Electron-withdrawing effects of the dinitrophenyl group in malonate esters

An In-Depth Technical Guide: The Electron-Withdrawing Effects of the 2,4-Dinitrophenyl Group in Malonate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dinitrophenyl (DNP) group is an exceptionally potent electron-withdrawing moiety that profoundly influences the chemical reactivity of molecules to which it is attached. When incorporated into the framework of malonate esters, the DNP group dramatically enhances the acidity of the α-carbon protons, facilitating the formation of a highly stabilized carbanion. This guide provides a detailed examination of the physicochemical principles governing this effect, including the synergistic impact of inductive and resonance delocalization. We present a quantitative analysis through the lens of Hammett parameters, detailing how the DNP substituent modulates reactivity. Furthermore, this whitepaper offers field-proven, step-by-step protocols for the synthesis of a model DNP-substituted malonate ester and its characterization, providing researchers with a practical framework for leveraging these powerful synthons in complex molecule construction, particularly in drug discovery and development.

Introduction: Activating Methylene Compounds with Super Electron-Withdrawing Groups

Malonate esters, such as diethyl malonate, are foundational building blocks in organic synthesis, prized for the reactivity of their central methylene (−CH₂−) group.[1] These "active methylene" compounds feature protons (α-protons) that are significantly more acidic than simple alkanes due to the stabilizing influence of the two adjacent ester carbonyl groups.[2] The pKa of diethyl malonate is approximately 13, allowing for facile deprotonation with common bases like sodium ethoxide to form a nucleophilic enolate.[3]

The utility of these enolates can be further magnified by introducing a substituent that enhances the acidity of the remaining α-proton. Electron-withdrawing groups (EWGs) achieve this by stabilizing the conjugate base (carbanion) through inductive and/or resonance effects. While single phenyl or nitro groups provide a measurable increase in acidity, the 2,4-dinitrophenyl (DNP) group represents a pinnacle of electron-withdrawing capability. Its structure, featuring two powerfully withdrawing nitro groups positioned at the ortho and para positions, creates a profound electron sink that dramatically alters the electronic landscape of the malonate core. This guide explores the origins, quantification, and practical application of this powerful electronic effect.

Core Principles: Physicochemical Impact of the DNP Moiety

The remarkable influence of the DNP group stems from a combination of two electronic mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The nitrogen and oxygen atoms within the two nitro groups are highly electronegative. They pull electron density through the sigma (σ) bonds of the aromatic ring and subsequently from the α-carbon of the malonate. This through-bond polarization helps to stabilize the negative charge of the carbanion.

-

Resonance Effect (-M or -R): The primary mechanism for the DNP group's power is resonance. The negative charge on the α-carbon, once formed, can delocalize not only onto the adjacent carbonyl oxygen atoms but also throughout the π-system of the dinitrophenyl ring, extending all the way to the oxygen atoms of the nitro groups. The ortho and para positioning is critical, as it allows for direct delocalization of the carbanion's charge into the nitro groups, a feature not possible with a meta-substituent. This extensive delocalization distributes the negative charge over multiple atoms, resulting in a highly stable carbanion.

The diagram below illustrates the resonance stabilization of the carbanion derived from diethyl 2-(2,4-dinitrophenyl)malonate.

Sources

An In-depth Technical Guide to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the demand for novel, high-quality chemical building blocks is paramount. Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate has emerged as a compound of significant interest, primarily categorized as a building block for protein degraders. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications and the scientific rationale underpinning its use. As a senior application scientist, the aim is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| Systematic Name | Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate |

| CAS Number | 941294-15-1[1] |

| Molecular Formula | C₁₂H₁₂N₂O₈ |

| Molecular Weight | 312.23 g/mol |

| InChI | InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3 |

Physicochemical Data (Predicted and Representative):

| Property | Value | Source |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge of similar compounds |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Synthesis and Mechanism

The synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of two strongly electron-withdrawing nitro groups on the phenyl ring, which activate the ring towards nucleophilic attack.

Proposed Synthetic Pathway:

The reaction proceeds by the displacement of a suitable leaving group (typically a halogen, such as chlorine) from a 1-substituted-5-methyl-2,4-dinitrobenzene derivative by the enolate of dimethyl malonate.

Caption: Proposed synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate via SNAr.

Detailed Experimental Protocol (Proposed):

-

Enolate Formation: To a solution of dimethyl malonate (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to allow for the complete formation of the malonate enolate. The choice of a non-nucleophilic base is critical to prevent side reactions with the ester functionalities.

-

Nucleophilic Aromatic Substitution: A solution of 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 equivalent) in the same solvent is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or ACN are chosen because they effectively solvate the cation of the base while leaving the enolate nucleophile relatively free, thus enhancing its reactivity.

-